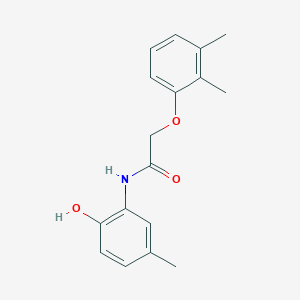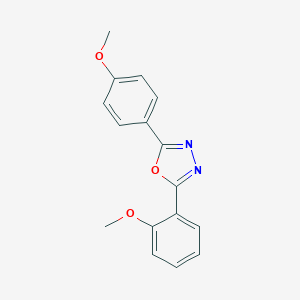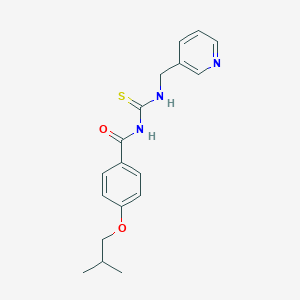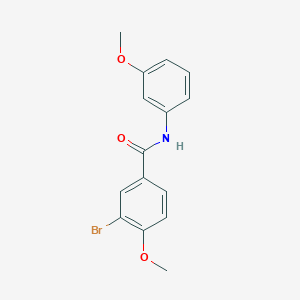
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry due to their diverse biological activities. CPB has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance, ion transport, and fluid secretion. By inhibiting carbonic anhydrase, 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide reduces the production of pro-inflammatory mediators and promotes the resolution of inflammation.
Biochemical and Physiological Effects
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide also reduces the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, which is involved in the regulation of vascular tone and inflammation.
Advantages and Limitations for Lab Experiments
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. However, its low water solubility and potential toxicity at high concentrations limit its use in certain experiments. 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide is also sensitive to light and air, which can affect its stability and purity.
Future Directions
Future research on 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide could focus on its potential therapeutic applications in other disease conditions, such as cancer, neurodegenerative diseases, and infectious diseases. It could also explore the development of novel derivatives of 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide with improved pharmacological properties, such as increased potency, selectivity, and bioavailability. Furthermore, the mechanism of action of 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide could be further elucidated to better understand its effects on cellular signaling pathways and gene expression.
Synthesis Methods
The synthesis of 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves several steps, including the reaction of 3-pyridinemethanol with 5-chloro-2-propoxybenzenesulfonyl chloride, followed by the addition of ammonia and subsequent purification by recrystallization. This method has been optimized to produce high yields of 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide with good purity, making it suitable for large-scale production.
Scientific Research Applications
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
properties
Product Name |
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C15H17ClN2O3S |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
5-chloro-2-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17ClN2O3S/c1-2-8-21-14-6-5-13(16)9-15(14)22(19,20)18-11-12-4-3-7-17-10-12/h3-7,9-10,18H,2,8,11H2,1H3 |
InChI Key |
CZTFIUZISBDXCU-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267650.png)
![3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267651.png)
![3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B267653.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B267656.png)

![2-[(2,4-Dichlorophenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B267659.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B267660.png)

![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}nicotinamide](/img/structure/B267663.png)

![N-(tert-butyl)-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267667.png)
![N-(tert-butyl)-4-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B267668.png)
![4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267669.png)
